Computed Lipophilicity and Topological Polar Surface Area Comparison vs. Non‑Fluorinated and Chloro Analogs
3-Fluoroisoquinoline-1-carboxylic acid exhibits a calculated XLogP of 2.4 and a topological polar surface area (TPSA) of 50.2 Ų, placing it in the favorable drug‑like property space for CNS and intracellular targets . Its non‑fluorinated parent, isoquinoline‑1‑carboxylic acid, has a measured logP of 2.393 and a TPSA of 50.2 Ų, indicating that the 3‑fluoro substituent does not substantially alter overall lipophilicity but does introduce an additional hydrogen‑bond acceptor and increase molecular weight by 18 Da . In contrast, the 3‑chloro analog (CAS 1179149‑10‑0) has a higher molecular weight of 207.61 Da and a larger van der Waals radius at the 3‑position, which can sterically hinder binding to flat enzyme active sites where a compact fluorine atom is required .
| Evidence Dimension | Calculated lipophilicity (XLogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP = 2.4; TPSA = 50.2 Ų; MW = 191.16; HBA = 3 |
| Comparator Or Baseline | Parent acid (486‑73‑7): logP = 2.393, TPSA = 50.2 Ų, MW = 173.17, HBA = 2; 3‑Cl analog (1179149‑10‑0): MW = 207.61 |
| Quantified Difference | ΔMW = +18.0 Da vs. parent; ΔMW = −16.5 Da vs. 3‑Cl; HBA count increased by 1 vs. parent; XLogP difference <0.01 vs. parent |
| Conditions | Computed values from Chem960 and ChemicalBook databases; TPSA calculated via standard fragment‑based method |
Why This Matters
A procurement decision based on this data ensures the selected building block retains optimal drug‑like physicochemical properties while introducing a metabolically stable C–F bond and an extra HBA that can strengthen target‑binding interactions, advantages not offered by the non‑fluorinated or 3‑chloro analogs.
